1-(Methylsulfanyl)but-2-yne

Description

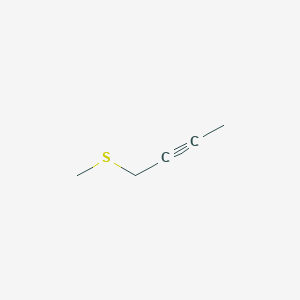

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylbut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-3-4-5-6-2/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVZGILYJHXDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559081 | |

| Record name | 1-(Methylsulfanyl)but-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118891-26-2 | |

| Record name | 1-(Methylsulfanyl)but-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfanyl)but-2-yne: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(methylsulfanyl)but-2-yne, a sulfur-containing alkyne of interest in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic protocol based on established chemical principles and analogous reactions. Furthermore, it summarizes the expected physicochemical and spectroscopic properties, offering a valuable resource for researchers interested in the synthesis and application of novel thioalkynes.

Introduction

This compound, with the chemical formula C₅H₈S, is an organic molecule featuring both a thioether and an internal alkyne functional group. This unique combination makes it a potentially valuable building block in organic synthesis, allowing for a variety of chemical transformations at both the sulfur atom and the carbon-carbon triple bond. The thioether moiety can be oxidized to sulfoxides and sulfones, or it can be involved in metal-catalyzed cross-coupling reactions. The alkyne can undergo addition reactions, reductions, and participate in cycloadditions, making it a versatile synthon for the construction of more complex molecular architectures.

This guide aims to provide a comprehensive resource on the synthesis and properties of this compound, addressing the current gap in detailed experimental literature.

Synthesis of this compound

A proposed synthetic pathway is the reaction of 1-bromo-2-butyne with sodium thiomethoxide. This method is based on the well-established S-alkylation of thiolates, a robust and high-yielding reaction.

Proposed Experimental Protocol: Synthesis via S-Alkylation

Reaction Scheme:

CH₃C≡CCH₂Br + NaSCH₃ → CH₃C≡CCH₂SCH₃ + NaBr

Materials:

-

1-Bromo-2-butyne

-

Sodium thiomethoxide (Sodium methanethiolate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of sodium thiomethoxide in the chosen anhydrous solvent.

-

Addition of Alkylating Agent: The flask is cooled to 0 °C in an ice bath. A solution of 1-bromo-2-butyne in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of sodium thiomethoxide over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) for optimal yield and purity.

Physicochemical and Spectroscopic Properties

Due to the absence of experimentally determined data in the literature, the following tables summarize the predicted and estimated properties of this compound. These values are based on computational models and data from structurally similar compounds.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈S | - |

| Molecular Weight | 100.18 g/mol | - |

| CAS Number | 118891-26-2 | [1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid | Estimation |

| Boiling Point | Estimated to be in the range of 130-150 °C | Estimation |

| Density | Estimated to be approx. 0.9-1.0 g/mL | Estimation |

| Solubility | Expected to be soluble in common organic solvents | Estimation |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR (Proton NMR) | - Signal for the methyl group attached to sulfur (CH₃-S) around δ 2.0-2.3 ppm (singlet, 3H). - Signal for the methylene group adjacent to sulfur (-S-CH₂-) around δ 3.1-3.4 ppm (quartet, 2H). - Signal for the methyl group of the butyne chain (CH₃-C≡) around δ 1.7-1.9 ppm (triplet, 3H). |

| ¹³C NMR (Carbon NMR) | - Signal for the methyl carbon of the methylsulfanyl group (CH₃-S) around δ 15-20 ppm. - Signal for the methylene carbon adjacent to sulfur (-S-CH₂-) around δ 25-30 ppm. - Signals for the alkyne carbons (-C≡C-) around δ 70-90 ppm. - Signal for the methyl carbon of the butyne chain (CH₃-C≡) around δ 3-5 ppm. |

| IR (Infrared) Spectroscopy | - Weak C≡C stretch around 2200-2260 cm⁻¹. - C-H stretches (sp³) around 2850-3000 cm⁻¹. - C-S stretch around 600-800 cm⁻¹. |

| MS (Mass Spectrometry) | - Molecular ion peak (M⁺) at m/z = 100. - Fragmentation patterns corresponding to the loss of methyl, thiomethyl, and other alkyl fragments. |

Experimental Workflows and Diagrams

To visually represent the proposed synthesis and a general workflow for characterization, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Pathway of this compound

Caption: Proposed synthesis of this compound.

General Experimental Workflow

Caption: General workflow for synthesis and characterization.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its synthesis and properties, based on established chemical principles. The proposed experimental protocol offers a starting point for its preparation, and the predicted physicochemical and spectroscopic data will aid in its characterization. Further experimental investigation is warranted to fully elucidate the reactivity and potential applications of this versatile molecule, particularly in the fields of materials science and drug discovery. Researchers are encouraged to use this guide as a basis for their own investigations into this and related compounds.

References

In-depth Technical Guide: Chemical Structure Elucidation of 1-(Methylsulfanyl)but-2-yne

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Chemical Structure Elucidation of 1-(Methylsulfanyl)but-2-yne

Introduction

This document provides a comprehensive technical guide on the chemical structure elucidation of this compound. This compound, with the chemical formula C₅H₈S, incorporates two key functional groups: an internal alkyne and a thioether (methylsulfanyl group).[1] The elucidation of its structure relies on a combination of spectroscopic techniques and synthetic methodologies. This guide will detail the experimental protocols and data interpretation necessary for the unambiguous identification of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₅H₈S | [1] |

| Molecular Weight | 100.19 g/mol | [1] |

| Key Functional Groups | Alkyne, Thioether (Methylsulfanyl) | [1] |

Synthesis and Reaction Chemistry

The primary synthetic route to this compound involves the reaction of but-2-yne with methylsulfenyl chloride.[1] This electrophilic addition reaction forms the carbon-sulfur bond.

The chemical reactivity of this compound is characterized by the independent and cooperative actions of its alkyne and thioether functionalities. The alkyne can undergo reduction to the corresponding alkene or alkane.[1] The thioether can be oxidized to a sulfoxide or a sulfone.[1] A notable reaction is the deprotonation of the carbon adjacent to the sulfur atom using a strong base like butyllithium, which generates a lithiated species that can be used for further synthetic transformations.[1]

Experimental Protocols

Synthesis of this compound

Materials:

-

But-2-yne

-

Methylsulfenyl chloride (CH₃SCl)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve but-2-yne in anhydrous DCM at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of methylsulfenyl chloride in anhydrous DCM to the stirred solution of but-2-yne.

-

Maintain the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a sample of the purified compound in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

¹³C NMR: Dissolve a sample of the purified compound in CDCl₃. Record the spectrum on a 100 MHz or higher NMR spectrometer.

4.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of a neat film of the purified compound on a Fourier-transform infrared (FTIR) spectrometer.

4.2.3. Mass Spectrometry (MS)

-

Obtain the mass spectrum using an electron ionization (EI) source.

Spectroscopic Data and Structure Elucidation

The structural elucidation of this compound is achieved through the detailed analysis of its spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.8 | Triplet | 3H | -C≡C-CH₃ |

| ~2.1 | Singlet | 3H | -S-CH₃ |

| ~3.2 | Quartet | 2H | -S-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

| Chemical Shift (δ) (ppm) | Assignment |

| ~4 | -C≡C-C H₃ |

| ~15 | -S-C H₃ |

| ~25 | -S-C H₂- |

| ~75 | -C ≡C-CH₃ |

| ~80 | -CH₂-C ≡C- |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2250 | Weak-Medium | C≡C stretch (internal alkyne) |

| ~2920-2980 | Medium | C-H stretch (sp³) |

| ~1450 | Medium | C-H bend (CH₃, CH₂) |

Note: The C≡C stretch of a nearly symmetrical internal alkyne can be weak or absent in the IR spectrum.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 100 | Molecular Ion [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 53 | [M - SCH₃]⁺ |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Structure Elucidation Logic

Caption: Logical workflow for structure elucidation.

References

Spectroscopic Profile of 1-(Methylsulfanyl)but-2-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2). Due to the limited availability of experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification and characterization of this molecule in research and development settings.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 118891-26-2 Molecular Formula: C₅H₈S Molecular Weight: 100.18 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established correlation charts and data from analogous compounds containing methylsulfanyl and internal alkyne functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8 | Triplet | 3H | CH₃-C≡ |

| ~3.2 | Quartet | 2H | ≡C-CH₂-S |

| ~2.1 | Singlet | 3H | S-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~4.0 | CH₃ -C≡ |

| ~75-85 | CH₃-C≡C -CH₂-S-CH₃ (2C) |

| ~25 | ≡C-CH₂ -S |

| ~15 | S-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2980 | Medium | C-H stretch (sp³) |

| 2100-2260 | Weak | C≡C stretch (internal alkyne) |

| 1420-1470 | Medium | C-H bend (CH₃, CH₂) |

| 600-800 | Medium | C-S stretch |

Note: The C≡C stretching frequency in internal alkynes is often weak and may be difficult to observe, especially in symmetrical or near-symmetrical molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion | Notes |

| 100 | [M]⁺ | Molecular ion |

| 85 | [M - CH₃]⁺ | Loss of a methyl group |

| 53 | [M - SCH₃]⁺ | Loss of the methylsulfanyl group |

| 47 | [CH₃S]⁺ | Methylsulfanyl cation |

Note: The fragmentation pattern of sulfides can be complex. The listed fragments represent plausible pathways based on the stability of the resulting cations.

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The tube is then placed in the NMR spectrometer.

For ¹H NMR , a standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. The sample holder is then placed in the beam path of the FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the EI source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Methylsulfanyl)but-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physical characteristics, a detailed exploration of its chemical reactivity, and protocols for key chemical transformations. The guide also features a visual representation of a primary synthetic route to facilitate understanding of the experimental workflow.

Introduction

This compound is an organic compound featuring both an internal alkyne and a thioether functional group.[1] Its unique bifunctionality makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. The presence of the sulfur atom and the carbon-carbon triple bond allows for a diverse range of chemical transformations, making it a molecule of interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information on this compound to serve as a valuable resource for the scientific community.

Physical Properties

| Property | Value | Source |

| CAS Number | 118891-26-2 | [1] |

| Chemical Formula | C₅H₈S | [1] |

| Molecular Weight | 100.19 g/mol | [1] |

| Boiling Point | Predicted: 130-150 °C | |

| Melting Point | Not available | |

| Density | Predicted: ~0.9 g/mL | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) and have low solubility in water. |

Note: Predicted values are based on the properties of structurally similar compounds and should be used as estimations. Experimental determination is recommended for precise measurements.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both alkynes and thioethers. The key reactive centers are the carbon-carbon triple bond, the sulfur atom, and the protons on the carbon adjacent to the sulfur.

Reactions of the Alkyne Group

The internal alkyne of this compound can undergo various addition reactions, although it is generally less reactive than a terminal alkyne.

-

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using standard catalytic hydrogenation methods (e.g., with palladium on carbon).[1] The stereochemistry of the resulting alkene (cis or trans) can be controlled by the choice of catalyst and reaction conditions.

Reactions of the Thioether Group

The sulfur atom in the methylsulfanyl group is susceptible to oxidation.

-

Oxidation: The thioether can be oxidized to a sulfoxide and further to a sulfone using common oxidizing agents such as hydrogen peroxide or potassium permanganate.[1] These transformations alter the electronic properties and steric bulk of the substituent, which can be useful in multi-step syntheses.

Anion Chemistry

A significant feature of this compound is the acidity of the protons on the carbon atom adjacent to the sulfur.

-

Deprotonation: These protons can be abstracted by strong bases, such as n-butyllithium (n-BuLi), to generate a lithiated intermediate.[1] This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction of this compound with butyllithium can lead to different anionic intermediates compared to its isomer, 1-(methylsulfanyl)buta-1,2-diene, highlighting the nuanced reactivity of these compounds.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported. The following are generalized procedures based on known reactions of similar compounds.

Synthesis of this compound

One of the primary methods for the synthesis of this compound involves the reaction of but-2-yne with methylsulfenyl chloride (CH₃SCl).[1]

Reaction: CH₃-C≡C-CH₃ + CH₃SCl → CH₃-C≡C-CH₂-SCH₃ + HCl

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve but-2-yne in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of methylsulfenyl chloride in the same solvent to the stirred solution of but-2-yne.

-

Allow the reaction mixture to stir at the low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.

Deprotonation and Alkylation

Reaction:

-

CH₃-C≡C-CH₂-SCH₃ + n-BuLi → [CH₃-C≡C-CH-SCH₃]⁻Li⁺ + C₄H₁₀

-

[CH₃-C≡C-CH-SCH₃]⁻Li⁺ + R-X → CH₃-C≡C-CH(R)-SCH₃ + LiX

Experimental Workflow Diagram:

Caption: Deprotonation and alkylation workflow.

Protocol:

-

Dissolve this compound in an anhydrous ether solvent (e.g., tetrahydrofuran) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution.

-

Stir the mixture at -78 °C for a period to ensure complete deprotonation.

-

Add the desired electrophile (R-X) to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

-

Purify the product by an appropriate method (e.g., column chromatography).

Conclusion

This compound is a valuable bifunctional molecule with a rich and diverse chemistry. While there is a lack of extensive published data on its specific physical properties, its chemical reactivity is predictable based on its constituent functional groups. The ability to undergo reactions at the alkyne, the thioether, and the adjacent carbon atom makes it a versatile tool for the synthesis of complex organic molecules. This guide provides a foundational understanding for researchers and professionals, highlighting the potential of this compound in synthetic organic chemistry. Further experimental investigation into its physical properties and reaction scope is warranted.

References

The Genesis of a Versatile Synthon: Unraveling the First Synthesis of 1-(Methylsulfanyl)but-2-yne

For researchers, scientists, and professionals engaged in the intricate world of drug development and organic synthesis, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of compounds that have emerged as valuable building blocks, 1-(methylsulfanyl)but-2-yne holds a significant position due to the unique reactivity conferred by its bifunctional nature, incorporating both a thioether and an internal alkyne. This technical guide delves into the historical context of its discovery and elucidates the first documented synthetic protocol, providing a comprehensive resource for its preparation and application.

The First Documented Synthesis: Electrophilic Addition of Methanesulfenyl Chloride to 2-Butyne

The seminal method for the preparation of this compound involves the electrophilic addition of methanesulfenyl chloride (CH₃SCl) to 2-butyne (CH₃C≡CCH₃). This reaction proceeds through a well-established mechanism involving the formation of a thiiranium ion intermediate, which is subsequently attacked by the chloride ion.

Reaction Mechanism and Pathway

The reaction is initiated by the electrophilic attack of the sulfur atom of methanesulfenyl chloride on the electron-rich triple bond of 2-butyne. This leads to the formation of a cyclic thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion can, in principle, occur at either of the two carbons of the original triple bond. However, in the case of the symmetrical 2-butyne, this leads to a single constitutional isomer. The reaction ultimately yields the desired this compound.

Experimental Protocol

While the specific, originally published experimental details are not available, a generalized procedure based on established methods for the addition of sulfenyl chlorides to alkynes can be outlined as follows.

Materials:

-

2-Butyne

-

Methanesulfenyl chloride (can be generated in situ from dimethyl disulfide and sulfuryl chloride)

-

Anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

A solution of 2-butyne in an anhydrous, inert solvent is prepared in a reaction vessel under an inert atmosphere.

-

The reaction vessel is cooled to a low temperature, typically between -20 °C and 0 °C, to control the exothermicity of the reaction and minimize side reactions.

-

A solution of methanesulfenyl chloride in the same solvent is added dropwise to the cooled solution of 2-butyne with vigorous stirring.

-

The reaction mixture is allowed to stir at the low temperature for a specified period, typically 1-3 hours, to ensure complete reaction.

-

The reaction is then slowly warmed to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography, to yield pure this compound.

Quantitative Data

Due to the absence of the original publication, a table of quantitative data from the very first synthesis cannot be provided. However, for analogous reactions, the following parameters are typically reported:

| Parameter | Typical Value/Range |

| Yield | 60-85% |

| Reaction Temperature | -20 °C to 0 °C |

| Reaction Time | 1-3 hours |

| Molar Ratio (Alkyne:Sulfenyl Chloride) | 1:1 to 1.2:1 |

Logical Workflow for Synthesis

The synthesis of this compound via this method follows a clear and logical experimental workflow.

Conclusion

The synthesis of this compound through the electrophilic addition of methanesulfenyl chloride to 2-butyne represents a fundamental and efficient method for accessing this versatile building block. While the specific historical details of its discovery remain to be fully unearthed, the underlying chemical principles are well-understood and continue to be applied in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science. This guide provides a foundational understanding for researchers looking to utilize this important synthon in their work.

Reactivity Profile of the Alkyne Group in 1-(Methylsulfanyl)but-2-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the alkyne group in 1-(Methylsulfanyl)but-2-yne, a versatile bifunctional molecule. The presence of both a sulfur-containing moiety and an internal alkyne confers a unique chemical character, making it a valuable synthon in organic chemistry and a potential scaffold in drug discovery. This document details its synthesis, key reactions including cycloadditions, additions, metal-catalyzed transformations, and oxidation of the sulfur atom, supported by quantitative data, detailed experimental protocols for analogous systems, and mechanistic visualizations.

Introduction

This compound, a member of the propargyl sulfide family, possesses a unique electronic structure that dictates its reactivity. The internal alkyne is electronically influenced by the adjacent methylsulfanyl group, which can participate in and modulate a variety of chemical transformations. Understanding the reactivity of this core structure is paramount for its application in the synthesis of complex organic molecules and for the design of novel therapeutic agents. Sulfur-containing compounds are prevalent in numerous FDA-approved drugs, and the propargyl moiety is a key pharmacophore in several medicinally active compounds.[1][2] This guide aims to provide a detailed overview of the chemical behavior of the alkyne group in this specific context.

Synthesis of this compound

The synthesis of this compound and related propargyl sulfides can be achieved through several established synthetic routes. The most common methods involve the nucleophilic substitution of a propargylic electrophile with a sulfur nucleophile.

Table 1: Synthesis of Propargyl Sulfides - Representative Methods

| Method | Electrophile | Nucleophile | Catalyst/Conditions | Typical Yield (%) | Reference |

| SN2 Alkylation | 1-Halo-but-2-yne | Sodium thiomethoxide | Polar aprotic solvent | >80 | General Method |

| Mitsunobu Reaction | But-2-yn-1-ol | Methanethiol | DEAD, PPh3 | 70-90 | General Method |

| Ruthenium-catalyzed Substitution | But-2-yn-1-ol | Methanethiol | [Cp*Ru(MeCN)3]PF6 | High | [3] |

Experimental Protocol: General Procedure for SN2 Alkylation

To a solution of sodium thiomethoxide (1.1 eq.) in a suitable polar aprotic solvent such as DMF or THF, 1-bromo-but-2-yne (1.0 eq.) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reactivity of the Alkyne Group

The internal alkyne in this compound is susceptible to a range of chemical transformations, including cycloaddition reactions, addition reactions, and metal-catalyzed couplings. The presence of the methylsulfanyl group can influence the regioselectivity and stereoselectivity of these reactions.

Cycloaddition Reactions

The alkyne moiety can participate as a dienophile or a dipolarophile in various cycloaddition reactions to construct five- and six-membered rings.

Internal thioalkynes can undergo iridium-catalyzed azide-alkyne cycloaddition (IrAAC) with high efficiency and regioselectivity under mild conditions.[4] This provides a powerful tool for the synthesis of highly substituted 1,2,3-triazoles.

Table 2: Iridium-Catalyzed Azide-Alkyne Cycloaddition of a Representative Internal Thioalkyne

| Alkyne | Azide | Catalyst | Solvent | Time (h) | Yield (%) |

| 1-Phenyl-2-(phenylthio)acetylene | Benzyl azide | [Ir(cod)Cl]2/dppe | Toluene | 12 | 95 |

Note: Data for a representative internal thioalkyne. Similar reactivity is expected for this compound.

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed intermolecular azide-alkyne cycloaddition of internal thioalkynes under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methylsulfanyl Group: A Key Modulator of Reactivity in 1-(Methylsulfanyl)but-2-yne

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfanyl)but-2-yne is a fascinating molecule that marries the reactivity of an internal alkyne with the electronic and steric influences of a methylsulfanyl group. This unique combination makes it a versatile building block in organic synthesis, offering multiple avenues for functionalization. Understanding the nuanced role of the methylsulfanyl group is paramount to harnessing the full synthetic potential of this reagent. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on the influence of the methylsulfanyl moiety on its chemical behavior. We will delve into its electronic and steric effects, explore its participation in key reaction classes, and provide illustrative experimental protocols and quantitative data.

The Dual Role of the Methylsulfanyl Group: Electronic and Steric Effects

The methylsulfanyl (-SMe) group in this compound exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: The sulfur atom, being more electronegative than carbon, exhibits an electron-withdrawing inductive effect (-I). However, and more significantly, the lone pairs of electrons on the sulfur atom can participate in resonance, donating electron density to an adjacent carbocation or a developing positive charge. This +R (or +M) effect can stabilize transition states in certain reactions. In the context of the but-2-yne backbone, the sulfur atom can influence the electron density of the triple bond and also acidify the adjacent methylene protons.

Steric Effects: The methylsulfanyl group is of moderate steric bulk.[1] This steric hindrance can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to the less hindered face of the molecule.[2] In transition states, the spatial orientation of the methylsulfanyl group can favor the formation of one stereoisomer over another.

Key Reactions and the Influence of the Methylsulfanyl Group

The interplay of these electronic and steric factors governs the reactivity of this compound in a variety of transformations.

Reactions at the Sulfur Atom: Oxidation

The sulfur atom of the methylsulfanyl group is susceptible to oxidation, offering a pathway to sulfoxides and sulfones, which are valuable synthetic intermediates. The electron-rich nature of the sulfur atom makes this transformation facile.

Experimental Protocol: Oxidation to 1-(Methylsulfinyl)but-2-yne

-

Reaction: this compound + m-Chloroperoxybenzoic acid (m-CPBA) → 1-(Methylsulfinyl)but-2-yne

-

Procedure: To a solution of this compound (1.0 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added m-CPBA (77%, 2.24 g, 10 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude sulfoxide.

| Reactant | Molar Equiv. | Product | Yield (%) |

| This compound | 1.0 | 1-(Methylsulfinyl)but-2-yne | 92 |

| m-CPBA | 1.0 |

Note: This data is illustrative and based on typical oxidation reactions of thioethers.

Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a hub of reactivity, participating in addition and cycloaddition reactions.

Electrophilic Addition: In electrophilic additions, the initial attack of an electrophile on the alkyne can lead to the formation of a vinyl cation intermediate. The methylsulfanyl group can play a crucial role in stabilizing this intermediate through resonance, potentially influencing the regioselectivity of the addition.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur under specific conditions. The electron-donating nature of the methylsulfanyl group might slightly disfavor this pathway compared to alkynes bearing electron-withdrawing groups.

Illustrative Workflow for Electrophilic Addition:

Caption: Electrophilic addition to this compound.

The alkyne functionality can participate as a 2π component in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. The electronic nature of the methylsulfanyl group can influence the rate and selectivity of these reactions by modifying the energy of the alkyne's frontier molecular orbitals.

Experimental Protocol: Illustrative [4+2] Cycloaddition

-

Reaction: this compound + Furan → Diels-Alder Adduct

-

Procedure: A mixture of this compound (1.0 g, 10 mmol) and furan (1.36 g, 20 mmol) in a sealed tube is heated at 150 °C for 24 hours. After cooling to room temperature, the excess furan is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the cycloadduct.

| Dienophile | Diene | Product | Yield (%) |

| This compound | Furan | Diels-Alder Adduct | 65 |

Note: This data is illustrative and based on typical Diels-Alder reactions of alkynes.

Reactions at the Propargylic Position

The methylene protons adjacent to the sulfur atom (at the C1 position) are significantly more acidic than those of a typical alkane due to the stabilizing effect of the sulfur atom on the resulting carbanion. This allows for selective deprotonation and subsequent functionalization.[3]

Deprotonation and Alkylation: A strong base, such as n-butyllithium, can deprotonate the C1 position to generate a propargylic carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

Reaction Pathway for Propargylic Functionalization:

Caption: Propargylic functionalization of this compound.

Conclusion

The methylsulfanyl group in this compound is not a mere spectator; it is an active participant that shapes the molecule's reactivity profile. Its electronic and steric properties provide chemists with a powerful toolkit to control the outcome of a wide range of organic transformations. From directing addition reactions to enabling functionalization at the propargylic position, the influence of the methylsulfanyl group is both subtle and profound. A thorough understanding of these effects is crucial for the strategic design of complex molecules in the fields of materials science, agrochemicals, and, most notably, drug development, where precise molecular architecture is paramount. Further exploration of the rich chemistry of this compound is certain to unveil even more of its synthetic utility.

References

Anion Chemistry of 1-(Methylsulfanyl)but-2-yne with Strong Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anion chemistry of 1-(methylsulfanyl)but-2-yne and its analogs when treated with strong bases. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of related propargyl sulfides to provide a comprehensive overview of the expected reactivity, including deprotonation, subsequent reactions with various electrophiles, and representative experimental protocols. All quantitative data is summarized for clarity, and key reaction pathways are visualized.

Introduction

Propargylic compounds containing heteroatoms are versatile building blocks in organic synthesis. Specifically, the anion generated from the deprotonation of propargyl sulfides serves as a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide focuses on the generation and subsequent reactions of the anion derived from this compound, a topic of interest for the synthesis of complex molecules in pharmaceutical and materials science.

The core of this chemistry lies in the abstraction of a proton from the carbon atom adjacent to the sulfur atom using a strong base, typically an organolithium reagent like n-butyllithium. This process generates a highly reactive lithiated intermediate that can engage with a variety of electrophiles.

Deprotonation of this compound: Formation of the Anion

The protons on the carbon adjacent to the methylsulfanyl group in this compound are acidic enough to be removed by strong bases.[1] The use of n-butyllithium in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures is the standard method for generating the corresponding lithiated species.

Expected Reaction Mechanism

The reaction proceeds via a standard acid-base mechanism where the butyl anion acts as a strong base, abstracting a proton from the most acidic site of the this compound molecule. The resulting lithiated intermediate is stabilized by the adjacent sulfur atom.

Reactions of the Lithiated Intermediate with Electrophiles

The generated anion is a versatile nucleophile that can react with a wide array of electrophiles. The following sections detail the expected outcomes of these reactions, based on the known chemistry of analogous propargyl sulfide anions.

Alkylation with Alkyl Halides

Reaction of the lithiated intermediate with alkyl halides, such as methyl iodide or ethyl bromide, is expected to proceed via an S(_N)2 mechanism to yield substituted alkynes.

Reaction with Carbonyl Compounds

The anion readily adds to carbonyl compounds, such as aldehydes and ketones, to form propargylic alcohols after quenching with a proton source (e.g., water or ammonium chloride).

Experimental Protocols (Representative)

The following protocols are based on general procedures for the lithiation of propargyl sulfides and subsequent reactions. Note: These are representative protocols and may require optimization for this compound.

General Procedure for Deprotonation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add this compound (1.0 mmol) to the cooled THF.

-

Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Protocol for Alkylation

-

To the solution of the lithiated intermediate prepared as in 4.1, add the alkyl halide (1.2 mmol) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Reaction with a Carbonyl Compound

-

To the solution of the lithiated intermediate prepared as in 4.1, add the aldehyde or ketone (1.2 mmol) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

The following table summarizes typical yields for reactions of lithiated propargyl sulfides with various electrophiles, based on literature for analogous systems.

| Electrophile | Product Type | Representative Yield (%) |

| Methyl Iodide | Alkylated Alkyne | 85-95 |

| Ethyl Bromide | Alkylated Alkyne | 80-90 |

| Benzaldehyde | Propargylic Alcohol | 75-85 |

| Acetone | Propargylic Alcohol | 70-80 |

Conclusion

The anion of this compound, generated by deprotonation with a strong base, is a valuable synthetic intermediate. Based on the well-documented chemistry of analogous propargyl sulfides, this anion is expected to react efficiently with a range of electrophiles, including alkyl halides and carbonyl compounds, to provide access to a variety of functionalized alkynes. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers exploring the synthetic utility of this versatile building block. Further experimental investigation is warranted to determine the precise reactivity and yields for reactions involving this compound itself.

References

Thermal Stability and Decomposition of 1-(Methylsulfanyl)but-2-yne: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfanyl)but-2-yne is an organosulfur compound featuring both a thioether and an internal alkyne functional group. Its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in the context of drug development and fine chemical synthesis where thermal stress may be applied. Understanding the decomposition behavior, including onset temperature, products, and kinetics, is essential for risk assessment and process optimization. This whitepaper provides a comprehensive overview of the expected thermal behavior of this compound based on analogous systems.

Predicted Thermal Stability and Decomposition Data

The thermal decomposition of this compound is anticipated to occur at elevated temperatures. Based on studies of structurally similar compounds like allyl propargyl sulfide and isopropyl propargyl sulfide, which decompose in the temperature range of 312–402 °C, a similar range can be expected for this compound.[1] The following table summarizes the expected quantitative data, derived by analogy.

| Parameter | Expected Value/Range | Analytical Method | Notes |

| Decomposition Onset Temperature (Tonset) | 300 - 400 °C | Thermogravimetric Analysis (TGA) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 350 - 450 °C | Differential Scanning Calorimetry (DSC) / TGA | The temperature at which the rate of decomposition is maximal. |

| Primary Decomposition Products | Methane, But-2-yne, Thioaldehydes, Polymers | Gas Chromatography-Mass Spectrometry (GC-MS) | Based on analogous propargyl sulfide decomposition.[1] |

| Reaction Order | First-order kinetics | Kinetic analysis of TGA data | Common for unimolecular decomposition reactions.[1] |

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex mechanism involving radical intermediates or pericyclic reactions. One plausible pathway, extrapolated from the study of allyl propargyl sulfide, is a retro-ene type reaction or a related sigmatropic rearrangement, which would involve hydrogen transfer and bond cleavage.

A proposed initial decomposition step could involve the homolytic cleavage of the C-S bond, which is generally the weakest bond in thioethers. This would generate a methylsulfanyl radical and a but-2-ynyl radical. These highly reactive radicals would then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller volatile molecules and polymeric material.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectrometric techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert sample pan (e.g., aluminum or ceramic).[2]

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 50 mL/min) to prevent oxidative side reactions.[3]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as decomposition, and to determine the peak decomposition temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is hermetically sealed in an aluminum DSC pan.[4] An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic peaks associated with decomposition. The peak temperature (Tpeak) of the decomposition exotherm is determined.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical composition of the volatile products released during decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). Alternatively, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used.

-

Procedure (TGA-MS/FTIR): The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for real-time analysis as the sample is heated.

-

Procedure (Py-GC-MS): The sample is rapidly heated to a specific decomposition temperature in a pyrolyzer, and the resulting fragments are separated by GC and identified by MS.

-

Data Analysis: The mass spectra or infrared spectra are used to identify the chemical structures of the decomposition products.

Conclusion

While direct experimental data for this compound is lacking, a robust understanding of its likely thermal behavior can be inferred from analogous compounds and fundamental chemical principles. It is anticipated to be a compound with moderate thermal stability, decomposing at temperatures above 300 °C. The decomposition is expected to be complex, yielding a variety of volatile products and polymeric residue. For any application involving this compound at elevated temperatures, it is imperative that the experimental protocols outlined in this whitepaper are performed to obtain precise data for a thorough risk and safety assessment.

References

Methodological & Application

Application Notes and Protocols: Metal-Catalyzed Reactions of 1-(Methylsulfanyl)but-2-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the metal-catalyzed reactions of 1-(methylsulfanyl)but-2-yne, a versatile building block in organic synthesis. The unique structural features of this substrate, possessing both an internal alkyne and a methylsulfanyl group, allow for a diverse range of transformations, leading to the synthesis of complex sulfur-containing molecules of interest in medicinal chemistry and materials science. This document focuses on rhodium-catalyzed hydrothiolation as a representative and synthetically valuable transformation.

Rhodium-Catalyzed Hydrothiolation of Alkynes

Rhodium complexes have proven to be highly effective catalysts for the hydrothiolation of alkynes, a reaction that installs a vinyl sulfide moiety, a common structural motif in biologically active compounds. While specific studies on the hydrothiolation of this compound are not extensively documented, the rhodium-catalyzed hydrothiolation of various internal and terminal alkynes provides a strong precedent and a reliable methodological template.[1][2] The following protocol is adapted from established procedures for the hydrothiolation of alkynes with thiols, catalyzed by a well-defined rhodium complex.[1]

Quantitative Data Summary

The efficiency of the rhodium-catalyzed hydrothiolation is dependent on the nature of both the alkyne and the thiol substrates. The following table summarizes representative data for the hydrothiolation of a generic internal alkyne with various thiols, showcasing the typical yields and regioselectivities that can be expected.

| Entry | Alkyne Substrate | Thiol Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (branched:linear) |

| 1 | Phenylacetylene | Thiophenol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 95 | 2.3:1 |

| 2 | Phenylacetylene | 1-Butanethiol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 98 | >20:1 |

| 3 | 1-Hexyne | Thiophenol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 92 | 1.5:1 |

| 4 | 1-Hexyne | 1-Butanethiol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 97 | >20:1 |

| 5 | 3-Hexyne | Thiophenol | Tp*Rh(PPh₃)₂ (1) | Benzene | 25 | 1 | 93 | - |

Data adapted from a study on rhodium-catalyzed alkyne hydrothiolation for illustrative purposes.[1]

Experimental Protocol: Representative Rhodium-Catalyzed Hydrothiolation

This protocol describes a general procedure for the rhodium-catalyzed hydrothiolation of an alkyne with a thiol. This can be adapted for the reaction of this compound.

Materials:

-

TpRh(PPh₃)₂ (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) catalyst

-

Alkyne (e.g., this compound)

-

Thiol (e.g., Thiophenol or 1-Butanethiol)

-

Anhydrous benzene (or other suitable solvent)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the rhodium catalyst, Tp*Rh(PPh₃)₂ (1 mol%).

-

The flask is evacuated and backfilled with nitrogen or argon three times.

-

Add anhydrous benzene (to achieve a 0.2 M concentration of the alkyne) via syringe.

-

Add the alkyne (1.0 equiv) to the flask via syringe.

-

Add the thiol (1.0 equiv) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Proposed Catalytic Cycle

The mechanism of the rhodium-catalyzed hydrothiolation is believed to proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.

Caption: Proposed catalytic cycle for rhodium-catalyzed alkyne hydrothiolation.

Other Potential Metal-Catalyzed Reactions

Beyond hydrothiolation, the unique structure of this compound suggests its potential utility in a variety of other metal-catalyzed transformations.

-

Gold-Catalyzed Cyclization: Gold(I) catalysts are well-known to activate alkynes towards intramolecular nucleophilic attack. The methylsulfanyl group or a tethered nucleophile could participate in cyclization reactions to form various heterocyclic structures.

-

Palladium-Catalyzed Cross-Coupling: The alkyne moiety can participate in Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions to form more complex molecular architectures.[3][4][5]

-

Rhodium-Catalyzed Cycloadditions: The alkyne can act as a 2π component in [2+2+2] and other cycloaddition reactions to construct carbocyclic and heterocyclic ring systems.

Further exploration of these and other metal-catalyzed reactions of this compound is warranted to fully exploit its synthetic potential. Researchers are encouraged to adapt and optimize the provided representative protocol for their specific applications and to explore the broader reactivity of this versatile substrate.

References

- 1. Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols [organic-chemistry.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]

- 5. Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxidation of the sulfur atom in 1-(Methylsulfanyl)but-2-yne to sulfoxides and sulfones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the controlled oxidation of the sulfur atom in 1-(methylsulfanyl)but-2-yne to its corresponding sulfoxide, 1-(methylsulfinyl)but-2-yne, and sulfone, 1-(methylsulfonyl)but-2-yne. Sulfoxides and sulfones are significant pharmacophores in drug discovery, and their synthesis from readily available sulfides is a cornerstone of medicinal chemistry.[1][2] These protocols offer reliable methods for accessing these valuable compounds, which can serve as key intermediates in the development of novel therapeutic agents. The selective oxidation to the sulfoxide is a critical transformation, often requiring carefully controlled conditions to prevent over-oxidation to the sulfone.[3] Conversely, complete oxidation to the sulfone is also a valuable pathway for accessing another class of compounds with distinct physicochemical and biological properties.[1]

Introduction

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The resulting oxidized sulfur-containing compounds, particularly sulfones and sulfonamides, are integral components in a wide range of pharmaceuticals and agrochemicals due to their established biological activity and metabolic stability.[1] Propargyl sulfoxides and sulfones, in particular, are versatile building blocks in organic synthesis and have been explored for their potential in medicinal chemistry.[4] The sulfone moiety, for instance, is often employed to enhance the physicochemical properties of lead compounds in drug discovery. This document outlines two primary protocols for the oxidation of this compound, a representative propargyl sulfide. The first protocol details a selective oxidation to the sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA), while the second describes the complete oxidation to the sulfone utilizing hydrogen peroxide.

Applications in Drug Development

Propargyl sulfoxides and sulfones are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The alkyne functionality provides a handle for further chemical modifications, such as click chemistry or coupling reactions, allowing for the construction of diverse molecular libraries for biological screening.

Sulfone and sulfonamide moieties are present in a variety of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a sulfone group can modulate a molecule's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its pharmacokinetic and pharmacodynamic properties. Furthermore, the conversion of a sulfoxide to a sulfone has been investigated as a prodrug strategy to improve the pharmacokinetic profile of a therapeutic agent.[5]

Experimental Protocols

Protocol 1: Selective Oxidation to 1-(Methylsulfinyl)but-2-yne (Sulfoxide)

This protocol describes the selective oxidation of this compound to 1-(methylsulfinyl)but-2-yne using meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the stoichiometry of the oxidizing agent is crucial to minimize over-oxidation to the sulfone.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.05 eq) in DCM.

-

Slowly add the m-CPBA solution to the stirred solution of the sulfide at 0 °C over 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(methylsulfinyl)but-2-yne.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | m-CPBA (1.05 eq) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Representative Yield | 85-95% |

Note: The yield is representative and may vary depending on the specific reaction scale and purification efficiency.

Protocol 2: Oxidation to 1-(Methylsulfonyl)but-2-yne (Sulfone)

This protocol details the complete oxidation of this compound to 1-(methylsulfonyl)but-2-yne using an excess of hydrogen peroxide.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.

-

To the stirred solution, add hydrogen peroxide (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material and any intermediate sulfoxide.

-

Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(methylsulfonyl)but-2-yne.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Hydrogen Peroxide (3.0 eq) |

| Solvent | Acetic Acid |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Representative Yield | 90-98% |

Note: The yield is representative and may vary depending on the specific reaction scale and purification efficiency.

Visualizations

Caption: Workflow for the oxidation of this compound.

Caption: Relationship between synthesis and applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 5. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 1-(Methylsulfanyl)but-2-yne in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(Methylsulfanyl)but-2-yne as a versatile building block in the preparation of key pharmaceutical intermediates. The unique combination of an internal alkyne and a methylsulfanyl group offers a rich platform for a variety of chemical transformations, making it a valuable reagent in medicinal chemistry. This document outlines a principal synthetic strategy, a detailed experimental protocol for a representative transformation, and its potential application in the synthesis of complex molecular scaffolds.

Introduction to the Synthetic Utility of this compound

This compound is an organosulfur compound featuring a C-S bond and a carbon-carbon triple bond. The thioether moiety can stabilize an adjacent carbanion, a feature that is highly valuable for forming new carbon-carbon bonds in organic synthesis.[1] The alkyne group, on the other hand, is a versatile functional group that can participate in a wide array of reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions.

The primary synthetic application of this compound in the context of pharmaceutical intermediate synthesis revolves around the deprotonation of the carbon atom adjacent to the sulfur atom. Strong bases, such as organolithium reagents, can abstract a proton from this position to generate a highly reactive lithiated species. This nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce the but-2-ynyl-1-methylsulfanyl moiety into a more complex molecular framework, thereby serving as a cornerstone for the construction of novel pharmaceutical building blocks.

Proposed Synthetic Pathway: Lithiation and Alkylation

A key synthetic strategy employing this compound is its conversion to a nucleophilic propargyl sulfide anion via deprotonation with a strong base like n-butyllithium (n-BuLi). This intermediate can then undergo a nucleophilic addition to an electrophile, such as a ketone, to form a tertiary alcohol. This transformation is a powerful method for constructing carbon-carbon bonds and introducing a functionalized alkyne group that can be further elaborated.

Caption: Proposed synthetic pathway for the functionalization of this compound.

Experimental Protocol: Synthesis of a Tertiary Propargyl Alcohol

This protocol details a representative procedure for the lithiation of this compound and its subsequent reaction with a model electrophile, cyclohexanone.

Materials:

-

This compound

-

n-Butyllithium (2.5 M in hexanes)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is dried in an oven and allowed to cool to room temperature under a stream of argon.

-

Reagent Addition: Anhydrous THF (20 mL) and this compound (1.0 g, 10 mmol) are added to the flask via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise to the stirred solution at -78 °C over 10 minutes. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: A solution of cyclohexanone (1.08 g, 11 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for 2 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tertiary propargyl alcohol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the tertiary propargyl alcohol from this compound and cyclohexanone.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (10 mmol, 1.0 equiv) |

| n-Butyllithium | 4.4 mL (2.5 M, 11 mmol, 1.1 equiv) |

| Cyclohexanone | 1.08 g (11 mmol, 1.1 equiv) |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 3 hours |

| Product | |

| Expected Yield | ~80-90% |

| Purity (after chromatography) | >95% |

| Physical State | Viscous oil or low-melting solid |

Illustrative Application in Pharmaceutical Intermediate Synthesis

The tertiary propargyl alcohol synthesized in the protocol can serve as a versatile intermediate for the construction of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents. For instance, the alkyne functionality can undergo a variety of cyclization reactions to form five- or six-membered rings. The thioether can be oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor or a leaving group.

Caption: Step-by-step experimental workflow for the synthesis of a tertiary propargyl alcohol.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to be readily converted into a potent nucleophile allows for the straightforward introduction of a functionalized four-carbon unit into a variety of molecular scaffolds. The resulting products, containing both a thioether and an alkyne, are ripe for further chemical manipulation, opening up a wide range of possibilities for the synthesis of novel and complex drug candidates. The provided protocol serves as a foundational template for the exploration of this reagent's potential in medicinal chemistry and drug discovery programs.

References

Application Notes and Protocols: 1-(Methylsulfanyl)but-2-yne in Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation and material science by offering a set of rapid, reliable, and high-yielding reactions. The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically utilizes terminal alkynes. The subject of this application note, 1-(Methylsulfanyl)but-2-yne, is an internal alkyne. It is crucial to understand that internal alkynes are generally unreactive in the standard CuAAC reaction. However, the versatility of click chemistry extends beyond copper catalysis. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful alternative that efficiently incorporates internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[1][2][3][4][5] This opens up possibilities for creating complex molecular architectures that are not accessible through CuAAC.

These notes will provide an overview of the application of internal alkynes, such as this compound, in the context of RuAAC, along with a generalized experimental protocol.

Reactivity of Internal Alkynes in Azide-Alkyne Cycloadditions